tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate follows established International Union of Pure and Applied Chemistry naming conventions that precisely describe its complex structural features. The compound possesses the molecular formula C11H22N2O2 with a molecular weight of 214.31 grams per mole, indicating the presence of eleven carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The systematic name reflects the hierarchical arrangement of functional groups, beginning with the tert-butyl ester portion of the carbamate group, followed by the nitrogen linkage, and concluding with the substituted cyclobutyl ring system. The cis designation specifically indicates the relative spatial arrangement of the aminomethyl and methyl substituents on the four-membered ring, which adopts a configuration where both groups occupy the same face of the cyclobutane plane.
The carbamate functional group represents the central organizing feature of this molecule, consisting of a carbonyl carbon bonded to both a nitrogen atom and an oxygen atom in an ester linkage. This arrangement creates a planar region within the molecule that contrasts sharply with the three-dimensional geometry of the cyclobutane ring system. The tert-butyl group attached to the oxygen atom provides significant steric bulk, measuring approximately 5.5 angstroms in length when fully extended, which influences the overall molecular conformation and accessibility of reactive sites. The systematic nomenclature also acknowledges the presence of the aminomethyl substituent, which introduces additional hydrogen bonding capabilities and potential sites for further chemical modification.
| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Spatial Arrangement |
|---|---|---|---|
| tert-Butyl Group | C4H9 | 57.11 | Tetrahedral geometry |
| Carbamate Linkage | NC(O)O | 60.01 | Planar configuration |
| Cyclobutane Ring | C4H6 | 54.09 | Puckered conformation |
| Aminomethyl Substituent | CH2NH2 | 30.03 | Tetrahedral geometry |
| Methyl Substituent | CH3 | 15.03 | Tetrahedral geometry |
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-3-methylcyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-5-11(4,6-8)7-12/h8H,5-7,12H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBZHIIVLXTDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate is reacted with aryl or heteroaryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential biological activities, particularly as an antimicrobial agent. Its structure allows it to interact with biological systems effectively.
Antimicrobial Properties
Research indicates that carbamate derivatives can exhibit significant antibacterial activity against various strains of bacteria. For example, compounds similar to tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate have shown effectiveness against Gram-positive bacteria.
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 44 (Arylurea derivative) | MRSA, VRE | 0.78 - 3.125 μg/mL |
| This compound | TBD | TBD |
The specific MIC for this compound is yet to be established in published literature, but its structural characteristics suggest potential efficacy in disrupting bacterial cell membranes.
Organic Synthesis
This compound serves as a building block in the synthesis of more complex organic molecules. It is particularly useful for synthesizing N-Boc-protected anilines and tetrasubstituted pyrroles, which are valuable in drug development and chemical research.
Reactions Involved :
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Reducing agents can convert it into amines or other reduced forms.
- Substitution : The aminomethyl group can be replaced by other nucleophiles under basic or acidic conditions.
Biological Studies
In biological research, this compound is used to study cyclobutyl derivatives' effects on cellular systems. Its mechanism of action may involve forming hydrogen bonds with biological molecules, influencing various molecular pathways.
Study on Antimalarial Drug Candidates
A significant study evaluated carbamate analogs for their antimalarial properties. Compounds similar to this compound demonstrated promising in vivo efficacy against Plasmodium falciparum and Plasmodium berghei.
| Compound | IC50 (nM) | HLM CLINT (μL/min/mg) | PBS Solubility (μM) |
|---|---|---|---|
| OZ277 | 2.5 | <7 | 504 |
| OZ439 | 2.15 | 63.7 | 0.181 |
| 8a | 1.8 | 12.8 | n.d. |
| 8c | 1.7 | 123 | 144.5 |
| 9c | 2.4 | 11.8 | 118 |
This study indicates the potential of carbamate derivatives as new antimalarial drug candidates, highlighting the importance of structural diversity in developing effective therapeutics.
Mechanism of Action
The mechanism of action of tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate involves its interaction with molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural stability. These interactions can affect various molecular pathways, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is the cis-3-(aminomethyl)-3-methylcyclobutyl core. Below is a comparative analysis with analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Reactivity and Stability
- Aminomethyl vs. Hydroxymethyl: The target compound’s primary amine (NH₂) is more nucleophilic than the hydroxymethyl (CH₂OH) analog, enabling reactions like acylation or reductive amination. However, the Boc group’s stability in acidic conditions is critical for deprotection .
- Hydroxy vs. Sulfonyl Derivatives : The hydroxyl analog (CAS 389890-43-1) exhibits higher solubility in polar solvents due to H-bonding, while the sulfonyl derivative (CAS 877964-32-4) is electrophilic, enabling nucleophilic aromatic substitutions .
Biological Activity
Chemical Identification
- CAS Number: 2231663-23-1
- Molecular Formula: C₁₁H₂₂N₂O₂
- Molecular Weight: 214.31 g/mol
- PubChem CID: 135396428
tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of carbamate derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, particularly Gram-positive bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 44 (Arylurea derivative) | MRSA, VRE | 0.78 - 3.125 μg/mL |
| This compound | TBD (to be determined) | TBD |
Note: The specific MIC for this compound is yet to be established in published literature.
The mechanism by which carbamate derivatives exert their antibacterial effects often involves the disruption of bacterial cell membranes. For instance, studies have shown that related compounds can cause depolarization of bacterial cytoplasmic membranes, leading to a loss of membrane potential and subsequent cell death .
Case Studies and Research Findings
- Antibacterial Screening : A study involving a library of synthetic compounds revealed that certain carbamate derivatives demonstrated potent activity against multidrug-resistant strains of bacteria, including MRSA and VRE. These findings suggest that this compound may share similar properties, warranting further investigation .
- In Vitro Studies : Preliminary in vitro evaluations have indicated that compounds with structural similarities to this compound exhibit selective toxicity towards bacterial cells while showing minimal cytotoxicity to mammalian cells. This selectivity is crucial for developing safe antimicrobial agents .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.
- Blood-Brain Barrier Permeability : The compound is predicted to be permeable to the blood-brain barrier, which could be beneficial for treating central nervous system infections.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| GI Absorption | High |
| Blood-Brain Barrier | Yes |
| P-glycoprotein Substrate | No |
Q & A
Basic: What are common synthetic routes for synthesizing tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate?
Answer:
The compound is typically synthesized via carbamate protection of a cis-3-(aminomethyl)-3-methylcyclobutane intermediate. A stepwise approach involves:
Cyclobutane ring formation : Using [3+1] cycloaddition or ring-closing metathesis to generate the cyclobutane scaffold.
Aminomethyl introduction : Functionalization via reductive amination or nucleophilic substitution, ensuring retention of cis stereochemistry.
Carbamate protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions (e.g., DCM/THF) with a base like DMAP or TEA .
Critical factors include temperature control (−78°C to room temperature) and inert atmosphere (N₂/Ar) to prevent Boc-group cleavage or racemization .
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Answer:
- NMR : - and -NMR confirm stereochemistry and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while cyclobutane protons show distinct splitting patterns due to ring strain .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm cis-configuration. Hydrogen bonding between the carbamate and aminomethyl groups is often observed .
Advanced: How can stereochemical control be ensured during synthesis of the cis-3-aminomethyl group?
Answer:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., cis-3-methylcyclobutanol derivatives) to enforce stereochemistry .
- Protecting Group Strategy : Temporary protection of the aminomethyl group with Boc or Fmoc prevents racemization during cyclization .
- Stereoselective Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) direct cyclobutane formation .
Contradictions in diastereomer ratios (e.g., vs. 18) highlight the need for reaction optimization via DoE (Design of Experiments) .
Advanced: How to resolve conflicting NMR data for this compound?
Answer:
Conflicting splitting patterns may arise from:
- Dynamic Effects : Ring puckering in the cyclobutane scaffold causes proton equivalence shifts. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can "freeze" conformers .
- Solvent Artifacts : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter hydrogen bonding. Compare spectra in multiple solvents .
- Impurity Peaks : Byproducts from incomplete Boc protection (e.g., free amine at ~2.8 ppm) require purification via flash chromatography (SiO₂, hexane/EtOAc gradient) .
Advanced: How to optimize reaction conditions to minimize byproducts in carbamate formation?
Answer:
Common byproducts include:
- Deprotected Amines : Due to moisture. Use molecular sieves and anhydrous solvents .
- Di-Boc Adducts : From excess Boc₂O. Stoichiometric control (1.05–1.2 eq) and slow addition mitigate this .
- Cyclobutane Ring Opening : Avoid strong acids/bases; use mild deprotection (TFA in DCM, 0°C to RT) .
Optimize via response surface methodology (RSM) to balance yield (70–90%) and purity (>95%) .
Stability: What storage conditions preserve the compound’s integrity?
Answer:
- Temperature : Store at −20°C in airtight containers to prevent Boc-group hydrolysis .
- Moisture : Use desiccants (silica gel) and inert gas (N₂) overlays .
- Light : Amber vials prevent UV-induced degradation .
Stability studies (HPLC monitoring) show >90% purity retention after 6 months under these conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
